molecular formula C21H24N2O6 B267475 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B267475
M. Wt: 400.4 g/mol
InChI Key: GHWPJMWTMJDLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as TMB-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a derivative of the compound 2,5-dimethoxy-4-bromophenethylamine (2C-B), which is a psychedelic drug. However, TMB-4 does not possess any psychoactive properties and is not used for recreational purposes.

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to inhibiting the growth of cancer cells, 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide for lab experiments is its high potency and selectivity for certain enzymes and proteins. This allows researchers to study the effects of 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide on specific pathways and processes in cells. However, one limitation of 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is in the development of 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide derivatives with improved solubility and potency. Another area of interest is in the study of 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide could be studied for its potential therapeutic applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, as well as for its anti-inflammatory properties. While 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has certain advantages and limitations for lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can be synthesized through a multistep process involving the reaction of 2C-B with various chemical reagents. The synthesis process has been described in detail in scientific literature, and it involves several purification steps to obtain a high yield of pure 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and biochemistry. One of the primary areas of research has been in the treatment of cancer, where 3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O6/c1-26-17-12-15(13-18(27-2)19(17)28-3)20(24)22-16-6-4-5-14(11-16)21(25)23-7-9-29-10-8-23/h4-6,11-13H,7-10H2,1-3H3,(H,22,24)

InChI Key

GHWPJMWTMJDLSP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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